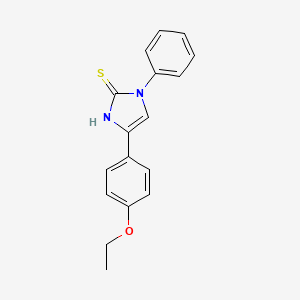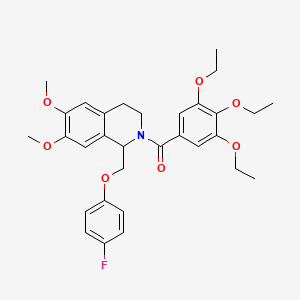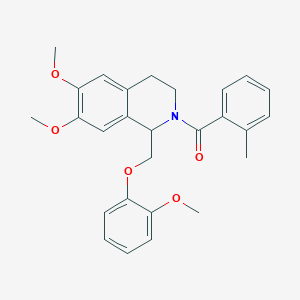
4-(4-Ethoxyphenyl)-1-phenyl-1H-imidazol-2-YL hydrosulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Ethoxyphenyl)-1-phenyl-1H-imidazol-2-YL hydrosulfide is an organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an imidazole ring substituted with a phenyl group and an ethoxyphenyl group, along with a hydrosulfide functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxyphenyl)-1-phenyl-1H-imidazol-2-YL hydrosulfide typically involves the condensation of 4-ethoxybenzaldehyde with benzil and ammonium acetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as glacial acetic acid. The resulting intermediate is then treated with hydrogen sulfide to introduce the hydrosulfide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Ethoxyphenyl)-1-phenyl-1H-imidazol-2-YL hydrosulfide can undergo various chemical reactions, including:
Oxidation: The hydrosulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and ethoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like bromine or nitric acid can be employed for halogenation or nitration reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl and ethoxyphenyl rings.
Aplicaciones Científicas De Investigación
4-(4-Ethoxyphenyl)-1-phenyl-1H-imidazol-2-YL hydrosulfide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Ethoxyphenyl)-1-phenyl-1H-imidazol-2-YL hydrosulfide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydrosulfide group may also play a role in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Methoxyphenyl)-1-phenyl-1H-imidazol-2-YL hydrosulfide
- 4-(4-Chlorophenyl)-1-phenyl-1H-imidazol-2-YL hydrosulfide
- 4-(4-Bromophenyl)-1-phenyl-1H-imidazol-2-YL hydrosulfide
Uniqueness
4-(4-Ethoxyphenyl)-1-phenyl-1H-imidazol-2-YL hydrosulfide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The hydrosulfide group also adds to its distinct properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H16N2OS |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
5-(4-ethoxyphenyl)-3-phenyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C17H16N2OS/c1-2-20-15-10-8-13(9-11-15)16-12-19(17(21)18-16)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,18,21) |
Clave InChI |
JRFWNSUXLAVREH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11223802.png)
![N-(2-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-[4-(trifluoromethoxy)phenyl]iminopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B11223805.png)
![1-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11223807.png)
![N-(2-methoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11223808.png)

![2-{4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-methoxyquinoxaline](/img/structure/B11223821.png)
![N-(4-methoxyphenyl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11223826.png)

![N-(2-ethoxyphenyl)-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11223833.png)
![3-{[(3-Fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B11223857.png)


![4-(4-benzylpiperidin-1-yl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11223890.png)
![4-tert-butyl-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B11223894.png)
